3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is a chemical compound with the molecular formula and a molecular weight of approximately 312.0216 g/mol. This compound is characterized by a piperidine ring that has been substituted with two bromine atoms and an oxo group, making it significant in various chemical and medicinal applications. It is often synthesized for its role as an intermediate in the development of pharmaceuticals, particularly due to its biological activity and structural properties.
The compound is classified under organic compounds, specifically as a brominated derivative of piperidine. It is listed in various chemical databases, including ChemicalBook and ChemNet, which provide detailed information about its properties and synthesis methods . The compound is also referenced in scientific literature for its applications in medicinal chemistry .
The synthesis of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl typically involves the reaction between 4-oxo-2,2,6,6-tetramethylpiperidin-1-yl oxide and bromine. The general procedure includes:
The reaction proceeds under mild conditions and results in large block crystals of the desired compound. The presence of a crystallographic mirror plane through the nitrogen atom and oxygen atoms indicates a specific stereochemistry that is important for its biological activity .
The molecular structure of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl features a piperidine ring that adopts a chair conformation. The bromine atoms are located at the 3 and 5 positions relative to the nitrogen atom in the ring. The oxo group is positioned at the 4 position.
Key structural data includes bond lengths and angles:
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl can participate in various chemical reactions typical for brominated compounds:
The mechanism of action for compounds like 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl often involves interaction with biological targets such as enzymes or receptors:
Some physical properties include:
Key chemical properties include:
Relevant data from chemical databases confirm these properties .
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is utilized primarily in scientific research:
This compound's diverse applications underscore its significance within both academic research and practical pharmaceutical development contexts.
The synthesis of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl oxide relies on electrophilic bromination of the 4-oxo-TEMPO precursor. Key studies demonstrate that stoichiometric bromine (2 mmol per mmol substrate) in dichloromethane achieves 80% yield within 2 hours at ambient temperature. This method selectively targets the C3 and C5 positions due to enolizable protons adjacent to the carbonyl group, forming stable α-bromo ketone motifs [1] [3]. Crucially, the reaction avoids N-bromination, preserving the nitroxide functionality essential for radical trapping applications.
Table 1: Bromination Reaction Parameters
Precursor | Brominating Agent | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
4-Oxo-TEMPO | Br₂ (2 eq) | CH₂Cl₂ | 2 | 80 |
1-Hydroxy-4-oxo-TEMPO hydrobromide | Br₂ (2 eq) | CH₂Cl₂ | 2 | 75* |
*Requires subsequent oxidation to nitroxide [3]
Comparative analysis reveals that non-enolizable piperidine derivatives (e.g., peralkylated analogs) resist bromination under identical conditions, highlighting the necessity of activated C-H bonds [7]. Ethanol washing during workup removes HBr byproducts, preventing unwanted acid-catalyzed decomposition during crystallization [1].
Crystallization efficiency governs purity and radical stability in the final product. Orthorhombic crystals (space group Pnma) form optimally from CH₂Cl₂/ethanol mixtures, exhibiting a distinctive chair conformation with a crystallographic mirror plane bisecting the N-O bond and C4 carbonyl [1]. Solvent selection critically influences morphology:
Table 2: Crystallographic Parameters of 3,5-Dibromo-4-oxo-TEMPO
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | Pnma |
a (Å) | 11.6745(9) |
b (Å) | 16.0848(14) |
c (Å) | 5.9301(4) |
V (ų) | 1113.57(15) |
Z | 4 |
Chair conformation puckering parameters: Qₜ = 0.562(4) Å, θ = 19.0(4)°, φ = 180.0(12)° [1] |
Slow evaporation at 298K maximizes crystal quality, with absorption correction (μ = 7.26 mm⁻¹ for Mo Kα radiation) essential for accurate structural resolution [1]. The mirror plane symmetry reduces independent refinement parameters to 72, enabling precise H-atom positioning via constrained riding models [1] [4].
Synthetic routes to halogenated nitroxides diverge significantly between spirocyclic and TEMPO-type scaffolds:
Exhibit reduced steric hindrance at C3/C5 enabling dihalogenation [1] [3]
Spirocyclic analogs:
The 2,2,6,6-tetramethyl substitution in TEMPO derivatives prevents enolization-induced ring degradation during bromination—a limitation observed in non-methylated piperidinones undergoing competitive Beckmann fragmentation under harsh halogenation conditions [9]. Additionally, crystallographic studies confirm that the tetramethyl groups enforce near-perfect chair geometry (θ = 19.0° vs. 0° in ideal chair), optimizing radical delocalization [1].
The persistence of the nitroxide radical in 3,5-dibromo derivatives arises from synergistic electronic effects:
Bromination enhances spin density at N-O (0.328 e vs. 0.281 e in non-brominated analog) while maintaining planarity (O-N-C2-C6 dihedral = 178.9°). This electronic redistribution explains its efficacy as an acylating spin trap, where radical adducts show 3-fold increased half-lives compared to non-halogenated nitroxides [3] [7]. The absence of observable Δρmin/Δρmax values beyond ±0.64 e Å⁻³ in residual density maps confirms minimal radical recombination during crystallization [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7